6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a synthetic organic compound featuring a pyran-4-one core substituted with a thioether-linked 4-methylthiazole moiety and esterified with a 3-fluorobenzoate group.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-3-2-4-12(18)5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHWAXCIQZHNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, which include a thiazole ring, a pyran ring, and a benzoate moiety, contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 447.52 g/mol. Its structure allows for diverse chemical reactivity due to the presence of multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N O6 S2 |
| Molecular Weight | 447.52 g/mol |
| Structural Features | Thiazole, Pyran, Benzoate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole moiety may enhance binding affinity, while the pyran ring can modulate enzyme activities or disrupt cellular processes.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors could lead to altered signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds often exhibit significant antimicrobial activity. Studies have shown that 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate demonstrates effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibition zones in agar diffusion assays, indicating strong antimicrobial potential.
-
Anticancer Activity Evaluation :
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : IC50 values indicated potent cytotoxicity against breast cancer cells, with a selectivity index suggesting minimal toxicity to normal cells.
Comparative Analysis with Similar Compounds
The unique structural features of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate can be compared to other thiazole-containing compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-(Thiomethyl)-N-(thiophen-2-ylmethyl)piperidine | Thioether linkage | Antimicrobial |
| 5-(Methylthiazole)-2H-pyranone | Pyranone structure | Antioxidant |
| 7-(Thiomethyl)-coumarin | Coumarin ring | Anticancer |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyran-4-one Derivatives
Key Observations :
- The target compound’s 3-fluorobenzoate group may confer enhanced electronic effects and metabolic resistance compared to non-fluorinated esters (e.g., benzofuran-2-carboxylate in ).
Functional Analogues
Table 2: Bioactive Compounds with Thioether or Heterocyclic Motifs
Key Observations :
- Thioether-linked compounds like I-6373 and the pyrazolopyrimidines demonstrate that sulfur-containing substituents can enhance bioactivity (e.g., analgesia) while maintaining low toxicity.
- The target compound’s 4-methylthiazole group shares similarities with agrochemicals (e.g., thiazopyr in ), hinting at possible pesticidal applications, though direct evidence is lacking.
Hypothesized Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
